Hexamethylquercetagetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

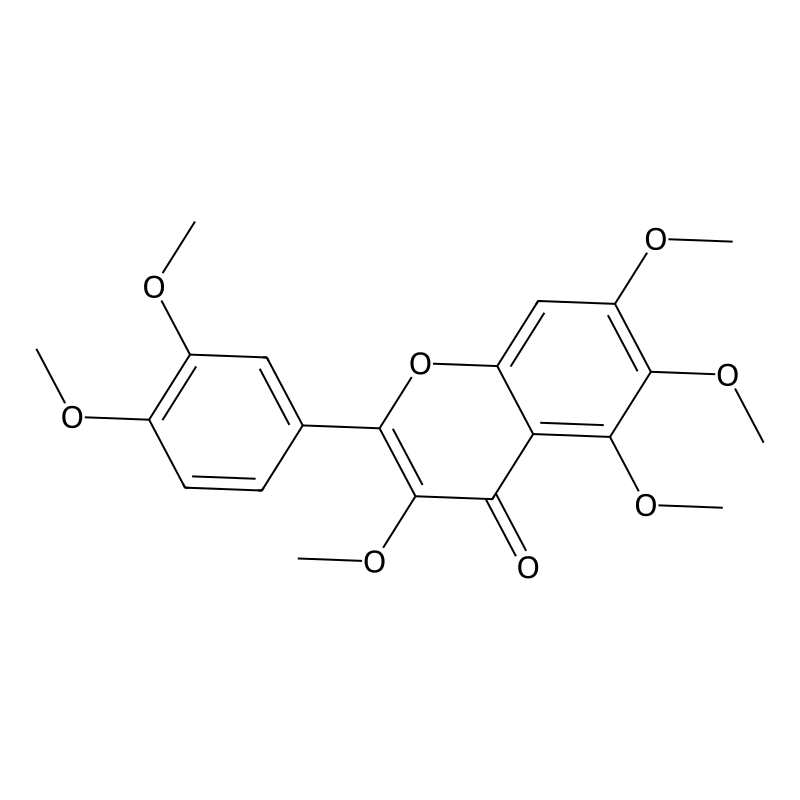

Canonical SMILES

Antioxidant Research

Hexamethylquercetagetin, a polyketide-flavonoid, is known to have antioxidant properties . It’s a natural product commonly found in plants like Jasonia montana, Pallenis spinosa, Callicarpa pilosissima, and Citrus sp .

Anti-inflammatory and Anticancer Research

Hexamethylquercetagetin has been shown to have anti-inflammatory and anticancer properties . It has been specifically studied for its effects on cervical carcinoma .

Method of Application: In one study, a xenograft model was constructed by subcutaneously inoculating Ca Ski cells (a type of cervical cancer cell) into BALB/c nude mice . The relative protein expression of NF-κB p65, p-p65, IκBα, and p-IκBα were detected in Hexamethylquercetagetin treated cervical carcinoma cells with or without tumor necrosis factor (TNF)α stimulation, or representative tumors tissues in xenograft mice .

Results: Hexamethylquercetagetin was found to inhibit NF-κB-derived luciferase activity in Ca Ski and C-33 A cells and inhibit the relative NF-κB p-p65 and p-IκBα expression with or without TNFα stimulation . It also inhibited in vitro cell survival in a concentration-dependent manner and suppressed the tumor volume and weight in xenograft models . This suggests that Hexamethylquercetagetin could be considered as an NF-κB target remedy in future clinical practice .

Metabolomics Research

Hexamethylquercetagetin is used in metabolomics research . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.

Nutraceutical Research

Hexamethylquercetagetin is also used in nutraceutical research . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.

Compound Screening Libraries

Hexamethylquercetagetin is used in compound screening libraries . These libraries are collections of compounds that are used for high-throughput screening to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.

Pharmaceutical Research

Hexamethylquercetagetin is also used in pharmaceutical research . This involves the discovery, development, and characterization of drugs and medications.

Hexamethylquercetagetin is a polymethoxylated flavonoid, specifically a flavone, with the chemical formula C21H22O8 and a molecular weight of approximately 402.39 g/mol. It is characterized by the presence of six methoxy groups attached to the quercetin backbone, which enhances its lipophilicity and biological activity compared to other flavonoids. This compound is primarily found in the peels of various citrus cultivars and exhibits significant antioxidant properties, making it a subject of interest in both food science and pharmacology .

The mechanism of action of HMQ is still under investigation. However, its potential biological activities are likely linked to its structure. The methoxy groups might influence its antioxidant properties, free radical scavenging abilities, and potential interactions with cellular signaling pathways [, ].

Some studies suggest HMQ may possess anti-inflammatory and anticancer properties, but more research is needed to understand its specific mechanisms [].

- Methoxylation: The introduction of methoxy groups can occur through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

- Hydrolysis: Under acidic or basic conditions, hexamethylquercetagetin can be hydrolyzed to yield quercetin and methanol.

- Oxidation: The flavonoid structure allows for oxidation reactions, which can lead to the formation of phenolic acids or other oxidized derivatives.

These reactions are significant for understanding its stability, reactivity, and potential transformations in biological systems .

Hexamethylquercetagetin exhibits a range of biological activities:

- Antioxidant Activity: Its high number of methoxy groups contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Anti-inflammatory Effects: Studies have indicated that hexamethylquercetagetin can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .

These activities highlight its potential therapeutic applications.

The synthesis of hexamethylquercetagetin can be achieved through several methods:

- Chemical Synthesis:

- Starting from quercetin, hexamethylquercetagetin can be synthesized via selective methylation using reagents like methyl iodide in the presence of a base (e.g., potassium carbonate).

- Biotransformation:

- Microbial fermentation processes can also be employed to produce hexamethylquercetagetin from precursor compounds using specific strains capable of performing O-methylation.

- Extraction from Natural Sources:

These methods provide avenues for both laboratory synthesis and natural extraction.

Hexamethylquercetagetin has several applications across various fields:

- Food Industry: As an antioxidant, it is used to enhance the shelf life and nutritional value of food products.

- Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating chronic diseases.

- Cosmetics: Due to its antioxidant properties, it is incorporated into skincare products to protect against oxidative damage .

Interaction studies involving hexamethylquercetagetin have focused on its effects on various biological targets:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory pathways, which could lead to reduced inflammation in vivo.

- Cellular Interactions: Research indicates that hexamethylquercetagetin may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis .

These studies are crucial for understanding how hexamethylquercetagetin exerts its biological effects.

Hexamethylquercetagetin shares structural similarities with other polymethoxylated flavonoids. Below is a comparison with some notable compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3′-Hydroxy-7,8,4′,5′-tetramethoxyflavone | 133342-98-0 | Contains four methoxy groups; less hydrophobic. |

| Heptamethoxyflavone | 1178-24-1 | Has seven methoxy groups; higher lipophilicity. |

| Quercetin | 117-39-5 | Non-methoxylated form; more polar than hexamethylquercetagetin. |

Uniqueness

Hexamethylquercetagetin is unique due to its six methoxy substitutions that significantly enhance its solubility and bioavailability compared to other flavonoids. This structural feature contributes to its potent antioxidant and anti-inflammatory activities, setting it apart from both quercetin and other polymethoxylated derivatives.

Hexamethylquercetagetin, a fully methylated derivative of quercetagetin, represents an important class of polymethoxylated flavonoids with significant research interest [1]. The earliest attempts to synthesize hexamethylquercetagetin date back to the work of Perkin, who employed methyl iodide and potash as methylating agents [5]. Despite using excess reagents, this approach predominantly yielded the pentamethyl ether, with the fully methylated hexamethyl ether obtained in very small quantities [5]. This limitation highlighted the challenges in achieving complete methylation of all hydroxyl groups in the quercetagetin structure [5] [9].

As an alternative method, Perkin subjected the dry potassium salt of the pentamethyl compound to dimethyl sulphate, but the yield remained poor [5]. The pentamethyl ether (3:6:7:3':4'-) was later prepared by Baker, Nodzu and Robinson during their synthesis of quercetagetin, establishing a foundation for subsequent methylation approaches [5] [28]. These early methods typically involved harsh reaction conditions and yielded inconsistent results, particularly when attempting to achieve complete methylation of all hydroxyl groups [5].

A significant breakthrough came with the work of Rao and Seshadri, who developed a more efficient methylation protocol [5]. Their method involved dissolving the acetyl derivative in acetone and treating the solution with appropriate amounts of dimethyl sulphate and 20% sodium hydroxide, added alternately in small portions [5]. After making the medium definitely alkaline and leaving the mixture overnight, the acetone was removed by heating, and acidification of the remaining alkaline solution produced hexamethylquercetagetin [5]. This approach yielded the hexamethyl ether in approximately 90% yield based on the weight of the acetate taken, representing a substantial improvement over previous methods [5].

Modern Catalytic Methylation Techniques

Contemporary approaches to the methylation of flavonoids, including the synthesis of hexamethylquercetagetin, have evolved significantly to address environmental concerns and improve reaction efficiency [8] [17]. One notable advancement is the use of dimethyl carbonate (DMC) as a methylating agent, which offers a more environmentally friendly alternative to traditional methylating reagents [17]. When combined with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, DMC enables the O-methylation of flavonoids under relatively mild conditions (90°C) [17]. This method has demonstrated high yields for various flavonoid substrates, though reaction times can vary from 12 to 72 hours depending on the specific hydroxyl positions being methylated [17].

Another significant development in catalytic methylation involves the use of corrinoid-dependent methyl transferases from anaerobic bacteria [8]. This biocatalytic shuttle concept employs a two-component enzymatic system consisting of a corrinoid protein that carries the cofactor and acts as a methyl group shuttle, along with a methyltransferase that catalyzes both methylation and demethylation in a reversible manner [8]. This approach represents a promising alternative to conventional chemical protocols, offering the advantages of mild reaction conditions and potential reversibility of the methylation process [8].

Modern catalytic methylation techniques for flavonoids also include the use of trimethylsilyldiazomethane, which provides selective methylation under mild conditions, though it presents concerns regarding cost and potential explosion hazards [17]. The traditional approach using methyl iodide with potassium carbonate in acetone remains widely applicable but suffers from toxicity issues and lower selectivity compared to newer methods [17]. Enzymatic methylation using O-methyltransferases offers high regioselectivity under mild conditions but faces limitations in terms of scale, enzyme availability, and cost [17].

| Method | Catalyst/Reagent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) with DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 90°C, 12-72h, excess DMC | Green chemistry, high yields, mild conditions | Long reaction times for some substrates |

| Dimethyl Sulfate with Alkali | Sodium hydroxide or Potassium hydroxide | Room temperature to 60°C, acetone solvent | Established method, good yields | Toxicity concerns, waste disposal issues |

| Trimethylsilyldiazomethane | None (direct methylation) | Room temperature, methanol/toluene | Mild conditions, selective methylation | Expensive reagent, potential explosion hazard |

| Methyl Iodide with K₂CO₃ | K₂CO₃ in acetone | 50-60°C, 24-48h | Simple procedure, widely applicable | Toxicity of methyl iodide, lower selectivity |

| Enzymatic Methylation | O-methyltransferases | 25-37°C, aqueous buffer, S-adenosyl methionine | High regioselectivity, mild conditions | Limited scale, enzyme availability and cost |

Isolation Protocols from Citrus spp. Peel Matrices

Hexamethylquercetagetin occurs naturally in the peel of various Citrus species, making these materials valuable sources for isolation [3] [10]. The compound has been identified in sweet oranges (Citrus sinensis) and grapefruits (Citrus X paradisi), with the highest concentrations typically found in sweet orange peel [4] [10]. Isolation of hexamethylquercetagetin from citrus peel matrices involves several extraction and purification steps, with various protocols developed to optimize yield and purity [19].

Conventional solvent extraction represents one of the fundamental approaches for isolating hexamethylquercetagetin from citrus peel [19]. This method typically involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol [19]. While this approach provides comprehensive extraction of compounds with different polarities, it is time-consuming, requires large solvent volumes, and may present toxicity concerns [19].

Ultrasound-assisted extraction (UAE) has emerged as a more efficient alternative, utilizing ultrasonic waves to enhance solvent penetration and mass transfer [11] [14]. For citrus peel extraction, UAE is typically performed using ethanol-water mixtures (50-60%) at temperatures around 60°C for 10-30 minutes [11] [19]. This method offers reduced extraction time, improved efficiency, and is considered more environmentally friendly compared to conventional solvent extraction [14] [19].

High Hydrostatic Pressure (HHP) and Pulsed Electric Field (PEF) represent more advanced extraction technologies for isolating flavonoids from citrus peel [11]. HHP extraction is conducted under pressures of 200-400 MPa, with the optimum conditions for citrus peel extraction reported as 200 MPa for albedo (inner white peel) and 400 MPa for flavedo (colored outer peel) [11]. PEF extraction involves applying electric field pulses to disrupt cell membranes, with optimal conditions for citrus peel reported as 15 kJ/kg at 10 kV for albedo and 15 kJ/kg at 3 kV for flavedo [11].

Enzyme-assisted extraction represents another innovative approach, utilizing enzymes to break down cell walls and enhance extraction efficiency [14] [19]. This method typically employs aqueous buffer solutions and can improve yield and specificity for target compounds, though it faces challenges related to the cost of enzymes and optimization of enzymatic conditions [14] [19].

Following extraction, purification of hexamethylquercetagetin typically involves chromatographic techniques, such as solid-phase extraction (SPE) using C18 cartridges or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology [25]. These clean-up methods enhance the selectivity of polyphenol analytical processes and facilitate the isolation of specific compounds from complex matrices [25].

Industrial-Scale Production Challenges and Optimization

The industrial-scale production of hexamethylquercetagetin faces several significant challenges that must be addressed to achieve economically viable manufacturing processes [3] [16]. Raw material variability represents a primary concern, as the content of hexamethylquercetagetin varies considerably across different citrus species, growing conditions, and harvest times [3] [16]. This variability can lead to inconsistent yields and product quality, necessitating strategies such as standardization of raw materials, selective breeding, and controlled cultivation to ensure reliable feedstock [16].

Extraction efficiency at industrial scale presents another major challenge [18]. While laboratory-scale extraction protocols may demonstrate high yields, translating these results to industrial production volumes often encounters difficulties related to mass transfer limitations, solvent handling, and equipment design [18] [19]. Optimization of extraction parameters and the development of continuous extraction systems represent potential solutions to enhance efficiency at larger scales [18] [19].

The purification of hexamethylquercetagetin from complex citrus peel extracts presents considerable complexity due to the presence of similar flavonoids and other compounds [20] [25]. Industrial-scale separation typically requires advanced chromatographic techniques or selective precipitation methods, which can be costly and challenging to implement at large scale [20] [25]. The development of more selective and scalable purification approaches remains an active area of research [20].

Scale-up issues represent a critical challenge in transitioning from laboratory-scale processes to industrial production volumes [19]. Differences in mixing, heat transfer, and mass transfer characteristics between small and large-scale equipment can significantly impact process performance and product quality [19]. Addressing these challenges typically requires pilot plant studies and process engineering optimization to ensure successful scale-up [19].

Economic viability represents perhaps the most significant challenge for industrial-scale production of hexamethylquercetagetin [15] [16]. High production costs relative to market value and demand can limit commercial feasibility, necessitating strategies such as process intensification, valorization of by-products, and market development to improve economic outcomes [15] [16].

| Challenge | Description | Potential Solutions |

|---|---|---|

| Raw Material Variability | Variation in hexamethylquercetagetin content across different citrus species, growing conditions, and harvest times | Standardization of raw materials, selective breeding, controlled cultivation |

| Extraction Efficiency | Achieving consistent and high extraction yields at industrial scale | Optimization of extraction parameters, continuous extraction systems |

| Purification Complexity | Separation of hexamethylquercetagetin from similar flavonoids and other compounds | Advanced chromatographic techniques, selective precipitation methods |

| Scale-up Issues | Translating laboratory-scale processes to industrial production volumes | Pilot plant studies, process engineering optimization |

| Economic Viability | High production costs relative to market value and demand | Process intensification, valorization of by-products, market development |

Biosynthetic Pathways in Plant Systems

The biosynthesis of hexamethylquercetagetin in plant systems follows the general flavonoid biosynthetic pathway, with specific modifications leading to the formation of this highly methylated flavonol [13] [23]. The pathway begins with the conversion of phenylalanine to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL) and 4-coumaroyl-CoA ligase [13]. This initial stage is regulated by various factors including light, temperature, and stress conditions [13].

The formation of the basic flavonoid skeleton occurs through the action of chalcone synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form chalcones [13]. This step is regulated by MYB transcription factors and light signaling pathways [13]. The resulting chalcones are subsequently isomerized by chalcone isomerase (CHI) to form flavanones, such as naringenin [13].

The conversion of flavanones to flavonols is catalyzed by flavonol synthase (FLS), which acts on dihydroflavonols to produce flavonols such as kaempferol [13] [23]. This stage is influenced by developmental factors and environmental conditions [13]. The hydroxylation pattern of flavonols is determined by specific hydroxylases, including flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), which introduce hydroxyl groups at specific positions on the flavonoid B-ring [13] [23].

The final stage in the biosynthesis of hexamethylquercetagetin involves the methylation of hydroxyl groups on the quercetagetin scaffold [22] [23]. This process is catalyzed by O-methyltransferases (OMTs), which transfer methyl groups from S-adenosyl methionine (SAM) to specific hydroxyl positions [22] [23]. The expression of different OMTs and the availability of SAM regulate the degree and pattern of methylation, ultimately leading to the formation of hexamethylquercetagetin [22] [23].

In citrus plants, the biosynthesis of flavonoids, including hexamethylquercetagetin, occurs primarily in the peel tissues, with different expression patterns observed between the flavedo (colored outer peel) and albedo (white inner peel) [11] [23]. The biosynthetic pathway is influenced by various factors, including developmental stage, environmental conditions, and genetic factors [11] [23]. Understanding these biosynthetic pathways provides insights into the natural production of hexamethylquercetagetin and may inform strategies for enhancing its production through biotechnological approaches [22] [23].

| Pathway Stage | Enzymes/Processes | Substrates | Products | Regulation Factors |

|---|---|---|---|---|

| Initial Precursors | Phenylalanine ammonia-lyase (PAL), 4-coumaroyl-CoA ligase | Phenylalanine, 4-coumaroyl-CoA, Malonyl-CoA | 4-coumaroyl-CoA | Light, temperature, stress conditions |

| Chalcone Formation | Chalcone synthase (CHS) | 4-coumaroyl-CoA + 3 Malonyl-CoA | Chalcones | MYB transcription factors, light signaling |

| Flavanone Formation | Chalcone isomerase (CHI) | Chalcones (e.g., Naringenin chalcone) | Flavanones (e.g., Naringenin) | Enzymatic activity regulation |

| Flavonol Formation | Flavonol synthase (FLS) | Dihydroflavonols | Flavonols (e.g., Kaempferol) | Developmental stage, environmental factors |

| Hydroxylation | Flavonoid 3'-hydroxylase (F3'H), Flavonoid 3',5'-hydroxylase (F3'5'H) | Flavonols (e.g., Kaempferol, Quercetin) | Hydroxylated flavonols (e.g., Quercetagetin) | Tissue-specific expression of hydroxylases |

| Methylation | O-methyltransferases (OMTs) | Quercetagetin | Methylated flavonols (e.g., Hexamethylquercetagetin) | Availability of S-adenosyl methionine (SAM), OMT expression |

Recent research has identified hexamethylquercetagetin as a component in various citrus species, with particularly high levels observed in sweet oranges (Citrus sinensis) [4] [26]. The compound has also been detected in other plant sources, including Jasonia montana, Pallenis spinosa, and Callicarpa pilosissima [3] [26]. The biosynthetic production of hexamethylquercetagetin appears to be influenced by environmental factors and growth conditions, suggesting potential opportunities for optimizing natural production through controlled cultivation practices [22] [24].